Pyridine, 4-(4-dimethylaminophenyl)-

Description

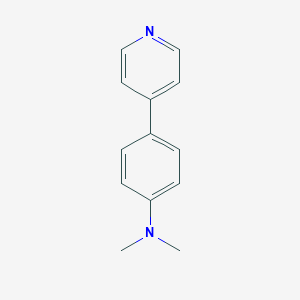

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFKNYYQZDTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281035 | |

| Record name | Pyridine, 4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-80-0 | |

| Record name | N,N-Dimethyl-4-(4-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 19841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound Pyridine, 4-(4-dimethylaminophenyl)- (often referred to as 4-DMAP) is particularly notable for its potential therapeutic applications. This article explores the biological activity of 4-DMAP, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-DMAP features a pyridine ring substituted with a dimethylaminophenyl group. Its chemical structure can be represented as follows:

This structure is pivotal to its interaction with various biological targets.

1. Antimicrobial Activity

Pyridine derivatives, including 4-DMAP, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Pseudomonas aeruginosa | 0.21 μM |

The MIC values demonstrate that 4-DMAP is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Antiviral Activity

The urgent need for antiviral compounds has led to the investigation of pyridine derivatives in the context of viral infections, particularly during the COVID-19 pandemic. Studies have shown that certain pyridine compounds exhibit inhibitory effects against viruses such as SARS-CoV-2.

- Mechanism of Action : The presence of the dimethylamino group enhances the interaction with viral proteins, potentially disrupting their function and preventing viral replication .

3. Anticancer Activity

Recent studies have explored the anticancer potential of 4-DMAP. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound's ability to induce apoptosis in cancer cells suggests its potential as a lead compound in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Marek et al. synthesized a series of quaternary ammonium salts derived from pyridine-4-aldoxime. These compounds demonstrated robust antibacterial activity against multiple strains, including MRSA and E. coli, with some derivatives showing MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of pyridine derivatives, several compounds were evaluated for their cytotoxic effects using MTT assays. The results indicated that 4-DMAP significantly inhibited the growth of MCF-7 and HeLa cells, providing a promising avenue for further research into its use as an anticancer agent .

Scientific Research Applications

Catalytic Applications

Nucleophilic Catalysis

DMAP is widely recognized for its role as a nucleophilic catalyst in acylation reactions. It enhances the reactivity of acyl compounds, facilitating the formation of esters and amides from carboxylic acids and anhydrides.

- Esterification Reactions : DMAP acts as a catalyst in esterification processes, particularly with acetic anhydride. The mechanism involves the formation of an acetylpyridinium ion, which subsequently reacts with alcohols to form esters while regenerating the DMAP catalyst .

- Baylis-Hillman Reaction : This reaction benefits from DMAP's ability to activate electrophiles, allowing for the formation of β-hydroxy esters from aldehydes and alkenes .

Comparison of Catalytic Efficiency

The table below summarizes the efficiency of DMAP compared to other catalysts in acylation reactions:

| Catalyst | Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| DMAP | Esterification | >90 | 1 |

| Pyridine | Esterification | 70-80 | 2 |

| Triethylamine | Acylation | 60 | 3 |

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including those based on DMAP, as anticancer agents. For instance, novel pyridine compounds have been synthesized that exhibit cytotoxic activity against various cancer cell lines such as HepG2 and MCF-7 .

- Case Study: Cytotoxicity Assessment

A study synthesized a series of pyridine compounds and evaluated their cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited significant activity against cancer cells, suggesting their potential as therapeutic agents.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound 4 | HepG2 | 15 | Similar |

| Compound 8 | MCF-7 | 20 | Lower |

| Doxorubicin | HepG2 | 10 | N/A |

Material Science Applications

Polymer Chemistry

DMAP is utilized in the synthesis of functionalized polymers. Its basicity facilitates the polymerization process and improves the properties of the resulting materials.

- Synthesis of Functional Polymers : DMAP is employed to enhance the reactivity of monomers during polymerization, leading to materials with improved mechanical properties and thermal stability .

Mechanistic Insights

Mechanism of Action in Catalysis

The catalytic mechanism of DMAP involves several steps:

- Formation of Acetylpyridinium Ion : DMAP reacts with acetic anhydride to form an ion pair.

- Nucleophilic Attack by Alcohol : The alcohol attacks the acetylpyridinium ion.

- Regeneration of DMAP : The reaction concludes with the regeneration of DMAP and formation of the ester.

This mechanism underlines DMAP's efficiency as a catalyst due to its ability to facilitate reactions without being consumed.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich 4-dimethylaminophenyl substituent activates the pyridine ring toward electrophilic substitution, particularly at positions ortho and para to the dimethylamino group.

Key Reactions:

- Nitration : Reacts with nitric acid in sulfuric acid to yield nitro derivatives at the para position of the dimethylaminophenyl group.

- Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Nucleophilic Reactions

The pyridine nitrogen participates in nucleophilic catalysis and acylation reactions, akin to 4-dimethylaminopyridine (DMAP) .

Example:

- Acylation Catalysis : Acts as a nucleophilic catalyst in esterifications and acyl transfer reactions, forming transient acylpyridinium intermediates.

Reaction Conditions :

| Reaction Type | Reagents | Key Products | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride, AlCl₃ | Acetylated derivatives | 75–85% |

| Benzoylation | Benzoyl chloride, Et₃N | Benzoylated products | 80–90% |

Mechanism :

- Nucleophilic attack by the pyridine nitrogen on the acylating agent.

- Formation of an acylpyridinium intermediate.

- Transfer of the acyl group to the substrate (e.g., alcohols or amines) .

Oxidation and Reduction

The dimethylamino group and pyridine ring undergo redox transformations under controlled conditions.

Oxidation:

- N-Oxide Formation : Reacts with hydrogen peroxide or m-CPBA to form pyridine N-oxide derivatives, enhancing solubility and further reactivity .

- Side Chain Oxidation : The dimethylamino group oxidizes to a nitro group under strong conditions (e.g., KMnO₄/H₂SO₄) .

Reduction:

- Pyridine Ring Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to a piperidine derivative, retaining the dimethylaminophenyl substituent .

Selectivity :

- Reduction of the pyridine ring proceeds preferentially over the aromatic benzene ring due to lower resonance stabilization .

Condensation and Cyclization

Participates in multicomponent reactions to form fused heterocycles or extended π-systems.

Notable Reactions:

- Friedländer Synthesis : Condenses with ketones or aldehydes in acidic media to yield quinoline derivatives .

- Triarylmethane Formation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of AlBr₃ to generate triarylmethanes via tandem electrophilic substitution and dehydration .

Example Reaction Pathway :

- Activation of aldehyde by Lewis acid.

- Electrophilic attack on the dimethylaminophenyl-substituted pyridine.

- Deprotonation and cyclization to form triarylmethane .

Coordination Chemistry

The pyridine nitrogen and dimethylamino group act as ligands in metal complexes.

Amination and Alkylation:

- Buchwald-Hartwig Coupling : Reacts with aryl halides under palladium catalysis to form C–N bonds at the pyridine ring .

Reaction Table :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/XPhos | 4-(4-Dimethylaminophenyl)-pyridylamine | 78% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide

This compound () shares the 4-dimethylaminophenyl moiety but includes a styryl (ethenyl) bridge and a methylated pyridinium group. The styryl group introduces extended conjugation, enhancing charge-transfer properties compared to the simpler phenyl-substituted pyridine. Such structural differences influence solubility and reactivity, as the cationic pyridinium group increases polarity .

4-Dimethylaminopyridine (DMAP)

DMAP () lacks the phenyl group but retains the dimethylamino substitution at the pyridine 4-position. DMAP is widely recognized as a nucleophilic catalyst in acylation reactions due to its strong electron-donating dimethylamino group. The absence of the phenyl ring in DMAP reduces steric hindrance, making it more effective in small-molecule catalysis compared to bulkier analogs like Pyridine, 4-(4-dimethylaminophenyl)- .

1-Ethyl-2-[4-(4-dimethylaminophenyl)-1,3-butadienyl]pyridinium perchlorate

This derivative () incorporates a conjugated butadienyl linker between the pyridinium and dimethylaminophenyl groups. The extended conjugation broadens absorption spectra, making it suitable for photophysical studies. The perchlorate counterion further enhances solubility in polar solvents .

Physical and Spectral Properties

While direct data on Pyridine, 4-(4-dimethylaminophenyl)- is scarce, analogs provide insights:

- Melting Points: Similar pyridine derivatives with substituted phenyl groups exhibit melting points ranging from 76°C to 287°C (e.g., 4-(2-aminophenethyl)pyridine melts at 76°C , while chloro-substituted pyridines melt at 268–287°C ).

- Spectral Data: IR: Stretching vibrations for C=N (pyridine) and N-H (amine) are observed near 1600–1650 cm⁻¹ and 3300–3500 cm⁻¹, respectively . ¹H NMR: Aromatic protons in the dimethylaminophenyl group resonate at δ 6.5–7.5 ppm, while pyridine protons appear at δ 8.0–9.0 ppm .

Reactivity and Electronic Properties

- Electron-Donating Effects: The dimethylamino group donates electrons via resonance, activating the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., nitro or chloro substituents in ), which deactivate the ring .

- Charge-Transfer Capability: Compounds like 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide exhibit twisted intramolecular charge-transfer (TICT) states, where steric hindrance between the phenyl and pyridinium groups promotes fluorescence quenching in polar solvents .

- Catalytic Activity: Unlike DMAP, bulkier analogs like Pyridine, 4-(4-dimethylaminophenyl)- may exhibit reduced catalytic efficiency in sterically demanding reactions due to hindered nucleophilic attack .

Q & A

Q. What are the optimal synthetic routes for Pyridine, 4-(4-dimethylaminophenyl)-, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common approach involves catalytic hydrogenation or reduction of nitro intermediates. For example, palladium on carbon (Pd/C) with hydrazine hydrate in ethanol under reflux (50–80°C) is effective for reducing nitro groups to amines in pyridine derivatives . Key parameters for optimization include:

- Catalyst loading : 5–10% Pd/C by substrate weight.

- Temperature : Maintaining 50°C during hydrazine addition minimizes side reactions.

- Solvent : Ethanol is preferred for solubility and ease of hot filtration.

Yield improvements (>80%) are achievable by recrystallization from ethanol under vacuum drying .

Q. How can spectroscopic techniques (NMR, ESI-MS) be used to confirm the structure of Pyridine, 4-(4-dimethylaminophenyl)- and its intermediates?

Methodological Answer:

- <sup>1</sup>H NMR : The dimethylamino group (-N(CH3)2) shows a singlet at δ 2.8–3.0 ppm. Aromatic protons on the pyridine ring appear as doublets near δ 8.0–8.5 ppm due to coupling with adjacent protons .

- ESI-MS : The molecular ion peak [M+H]<sup>+</sup> should match the molecular weight (e.g., 212.28 g/mol for C13H15N2). Fragmentation patterns confirm substituent positions, such as loss of a methyl group (Δm/z = 15) .

Advanced Research Questions

Q. What mechanistic insights exist for acyl transfer reactions involving Pyridine, 4-(4-dimethylaminophenyl)- derivatives?

Methodological Answer: Kinetic studies using 4-(2-(4-dimethylaminophenyl)ethenyl)-1-acetoxypyridinium tetraphenylborate (El) reveal a two-step mechanism in acetonitrile:

Nucleophilic attack : The acyl group transfers to a sulfur/silicon-based nucleophile (e.g., thiols), forming a tetrahedral intermediate.

Rate-determining step : Alkaline ions (e.g., K<sup>+</sup>) stabilize the transition state, accelerating the reaction by 2–3 orders of magnitude .

Experimental validation : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation at λmax = 350–400 nm .

Q. How do substituents on the pyridine ring influence electronic properties and reactivity?

Methodological Answer:

- Electron-donating groups (e.g., -N(CH3)2) : Increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in LUMO energy compared to unsubstituted pyridine .

- Steric effects : Bulky substituents at the 4-position hinder NAS but favor electrophilic substitution at the 2- and 6-positions.

Validation : Compare Hammett σpara values with reaction rates for substituted derivatives .

Q. How can computational methods (DFT, MD) predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures of enzymes (e.g., acetylcholinesterase) to model binding. The dimethylaminophenyl group shows strong π-π stacking with aromatic residues (e.g., Trp86).

- MD simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å for ligand-protein complexes .

Experimental correlation : Validate predictions with IC50 assays for enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for Pyridine, 4-(4-dimethylaminophenyl)- derivatives?

Methodological Answer: Discrepancies often arise from:

- Purity of starting materials : Hydrazine hydrate purity (≥85%) is critical for reduction steps; lower purity reduces yield by 20–30% .

- Catalyst deactivation : Pd/C exposed to air absorbs moisture, reducing activity. Pre-treatment with H2 gas restores efficiency .

Mitigation : Report detailed protocols for catalyst handling and solvent drying.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.8–3.0 ppm (s, 6H, -N(CH3)2), δ 8.2–8.5 ppm (d, 2H, pyridine) | |

| ESI-MS | [M+H]<sup>+</sup> = 213.3 m/z, [M-CH3]<sup>+</sup> = 198.2 m/z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.